(2S)-2-(2-methylpropyl)oxirane
Description
(2S)-2-(2-methylpropyl)oxirane, also known as (S)-isobutyloxirane, is a chiral epoxide characterized by a three-membered oxirane ring with a 2-methylpropyl (isobutyl) substituent at the 2-position and an (S)-configured stereocenter . Its molecular formula is C₆H₁₂O, with a molar mass of 100.16 g/mol and CAS number 23850-78-4 .
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S)-2-(2-methylpropyl)oxirane |
InChI |
InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
YXIOECOAAMLHPG-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@H]1CO1 |
Canonical SMILES |
CC(C)CC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst.
Industrial Production Methods
In industrial settings, the production of (2S)-2-(2-methylpropyl)oxirane can be achieved through the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the epoxidation reaction and ensure the efficient production of the desired compound. The process may involve continuous flow systems to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-methylpropyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon atom of the epoxide ring, resulting in ring-opening and the formation of substituted alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions to facilitate ring-opening.
Major Products Formed
Oxidation: Diols or hydroxy ketones.
Reduction: Alcohols.
Substitution: Substituted alcohols or ethers.
Scientific Research Applications
(2S)-2-(2-methylpropyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of (2S)-2-(2-methylpropyl)oxirane involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to interact with various molecular targets, including enzymes and other biological molecules, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxirane Derivatives
Substituent Effects on Physical and Chemical Properties
The substituent attached to the oxirane ring significantly impacts properties such as polarity, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Steric Effects : Bulkier substituents (e.g., decyl in ) increase molecular weight and hydrophobicity, reducing solubility in polar solvents.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) polarize the epoxide ring, accelerating nucleophilic attacks compared to electron-donating alkyl groups.
- Stereochemical Influence : The (2S) configuration in the target compound and (2S)-2-isopropyloxirane enables enantioselective synthesis, whereas (R)-configured analogs (e.g., ) may exhibit divergent biological activities.
Reactivity in Ring-Opening Reactions
Epoxides undergo ring-opening reactions with nucleophiles, acids, or bases. Substituent electronic properties dictate reaction rates and regioselectivity:
- (2S)-2-(Trifluoromethyl)oxirane : The trifluoromethyl group enhances electrophilicity, favoring rapid ring-opening with amines or thiols under mild conditions .
- (2S)-2-(2-methylpropyl)oxirane : The isobutyl group’s electron-donating nature results in slower reactivity compared to trifluoromethyl analogs but offers selectivity in catalytic asymmetric reactions .
- (R)-2-((2-Chloro-phenoxy)methyl)oxirane: The chloro-phenoxy group directs nucleophilic attack to the less hindered epoxide carbon due to steric and electronic effects .
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